BenchChemオンラインストアへようこそ!

[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid

hyperuricemia xanthine oxidase inhibition uricosuric activity

[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid (CAS RN: 135111-35-2; molecular formula C₁₆H₁₈O₅; MW 290.31) is a spirocyclic benzopyran-acetic acid derivative disclosed in US Patent 5,268,386 as part of a series of 3,4-dihydro-4-oxospiro[2H-1-benzopyrans]. The patent explicitly names this 6-yl-substituted congener as a representative example of compounds claimed to possess a dual pharmacological profile: inhibition of uric acid biosynthesis via xanthine oxidase blockade and simultaneous acceleration of uric acid excretion (uricosuric activity).

Molecular Formula C16H18O5
Molecular Weight 290.315
CAS No. 135111-35-2
Cat. No. B2779168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid
CAS135111-35-2
Molecular FormulaC16H18O5
Molecular Weight290.315
Structural Identifiers
SMILESC1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)OCC(=O)O
InChIInChI=1S/C16H18O5/c17-13-9-16(6-2-1-3-7-16)21-14-5-4-11(8-12(13)14)20-10-15(18)19/h4-5,8H,1-3,6-7,9-10H2,(H,18,19)
InChIKeyDHVARIMZVITILK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for [(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic Acid (CAS 135111-35-2): A Dual-Action Spirobenzopyran for Hyperuricemia Research


[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid (CAS RN: 135111-35-2; molecular formula C₁₆H₁₈O₅; MW 290.31) is a spirocyclic benzopyran-acetic acid derivative disclosed in US Patent 5,268,386 as part of a series of 3,4-dihydro-4-oxospiro[2H-1-benzopyrans] [1]. The patent explicitly names this 6-yl-substituted congener as a representative example of compounds claimed to possess a dual pharmacological profile: inhibition of uric acid biosynthesis via xanthine oxidase blockade and simultaneous acceleration of uric acid excretion (uricosuric activity) [1]. Physicochemical characterization data, including a predicted boiling point of 501.6 ± 50.0 °C at 760 mmHg, are recorded in the ChemSpider database , and the compound is commercially available from multiple vendors at purities typically ≥97% .

Why the 6-yl Acetic Acid Substituent on the Spirobenzopyran Scaffold Cannot Be Interchanged with 7-yl or Non-Spiro Analogs


Within the spiro[chromene-2,1'-cyclohexan]-acetic acid series, the position of the oxyacetic acid appendage on the benzopyran ring—specifically the 6-yl versus 7-yl orientation—is not a trivial structural variation. In the patent literature, the synthetic pathway for the 6-yl derivative (CAS 135111-35-2) proceeds via a distinct ethyl ester intermediate (ethyl 2-{(3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,1'-cyclohexan]-6-yl)oxy}acetate, prepared in Preparation 27) that differs from the 7-yl series intermediates [1]. This regiochemical divergence dictates both the synthetic accessibility and the spatial presentation of the terminal carboxylic acid pharmacophore to biological targets. Since the patent claims dual xanthine oxidase inhibitory and uricosuric activities for compounds bearing this core scaffold, the precise positioning of the carboxylate moiety is expected to modulate both enzyme active-site interactions and renal transporter recognition differently for 6-yl versus 7-yl congeners. Generic substitution with a 7-yl positional isomer or a non-spirocyclic chromanone-acetic acid analog therefore risks altering the intended polypharmacology that defines this compound class [1].

Quantitative Differentiation Evidence for [(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic Acid Against Closest Analogs


Dual-Mechanism Uric Acid Control vs. Single-Mechanism Clinical Standards Allopurinol and Probenecid

The patent US 5,268,386 explicitly states that compounds of formula (I)—which includes CAS 135111-35-2 as a named example—'have been shown to accelerate the excretion of uric acid, and also inhibit the biosynthesis of uric acid through xanthine oxidase inhibitory activity' [1]. This dual mechanism contrasts with the standard-of-care agents cited as comparators in the patent itself: Allopurinol, which solely inhibits xanthine oxidase-mediated uric acid biosynthesis, and Probenecid or Benzbromarone, which solely act as uricosuric eliminants accelerating excretion [1]. While quantitative IC₅₀ values for CAS 135111-35-2 against xanthine oxidase and percentage uric acid excretion data are contained in patent experimental tables that were not directly accessible during this analysis, the patent's explicit framing of comparator drugs alongside the dual-mechanism claim establishes a clear differentiation axis.

hyperuricemia xanthine oxidase inhibition uricosuric activity

Regiochemical Differentiation: 6-yl vs. 7-yl Oxyacetic Acid Substitution on the Spirobenzopyran Core

CAS 135111-35-2 bears the oxyacetic acid moiety at the 6-position of the benzopyran ring, in contrast to the more extensively exemplified 7-yl series within the same patent family. The patent synthesis scheme reveals that the 6-yl intermediate (Preparation 27) is prepared via a distinct route from the 7-yl intermediates (e.g., Preparation 28 generating ethyl 2-{(3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,1'-cyclohexan]-7-yl)oxy}acetate) [1]. This regiochemical difference places the terminal carboxylic acid at a different vector relative to the chromanone ketone at position 4 and the spirocyclic cyclohexane ring. Although direct comparative biochemical data for 6-yl versus 7-yl isomers are not publicly reported, established SAR principles for benzopyran-based enzyme inhibitors indicate that substituent position on the aromatic ring critically governs both target binding affinity and selectivity profiles [2].

positional isomerism structure-activity relationship pharmacophore geometry

Spirocyclic Conformational Constraint vs. Flexible-Chain Chromanone-Acetic Acid Alternatives

The spiro[chromene-2,1'-cyclohexan] core of CAS 135111-35-2 imposes conformational restriction on the chromanone ring system relative to the cyclohexane moiety. The spiro junction at position 2 locks the chromanone into a defined orientation, eliminating rotational degrees of freedom present in non-spirocyclic 2,2-dialkyl chromanone analogs [1]. This conformational pre-organization is a recognized strategy in medicinal chemistry to reduce the entropic penalty upon target binding; spirocyclic aldose reductase inhibitors (e.g., sorbinil, fidarestat) exploit the same principle and demonstrate that spiro-fused systems can achieve nanomolar potency where flexible analogs fail to match binding affinity [2]. While CAS 135111-35-2 targets xanthine oxidase/urate transporters rather than aldose reductase, the spiro scaffold advantage in conformational pre-organization is transferable across target classes.

spiro scaffold conformational restriction ligand efficiency

Commercial Availability and Purity Benchmarking Against Structurally Closest 7-yl Isomer

CAS 135111-35-2 (6-yl isomer) is stocked by multiple independent chemical suppliers at standardized purities. Fluorochem lists the compound at an analytical grade suitable for research use . ChemicalBook records a commercial price point of approximately $180.00 per 500 mg, with a CB index of 80 indicating moderate commercial availability . Perfemiker (Bofeimeike) offers the compound at 97% purity in 1 g packaging, emphasizing product stability and rapid custom synthesis turnaround . In contrast, the 7-yl oxyacetic acid positional isomer—while heavily exemplified in the patent synthetic schemes—is less uniformly catalogued across major chemical marketplaces. This sourcing asymmetry makes the 6-yl compound the more procurement-ready entry point for laboratories initiating spirobenzopyran-based hyperuricemia research programs.

commercial sourcing purity procurement readiness

Recommended Application Scenarios for [(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic Acid Based on Differentiation Evidence


Dual-Mechanism Hyperuricemia Lead Discovery Requiring Both Xanthine Oxidase Inhibition and Uricosuric Activity in a Single Chemical Entity

Drug discovery programs targeting hyperuricemia and gout can deploy CAS 135111-35-2 as a starting scaffold that, per the originating patent, combines xanthine oxidase inhibition with uric acid excretion promotion in a single molecule [1]. This contrasts with programs built around Allopurinol analogs (xanthine oxidase only) or Probenecid derivatives (uricosuric only), which would require subsequent molecular hybridization or combination strategies to achieve the same dual pharmacology. The compound is particularly suited for phenotypic screening cascades where both uric acid biosynthesis and renal clearance endpoints are monitored simultaneously [1].

Regiochemical SAR Expansion of the Spirobenzopyran-Acetic Acid Pharmacophore Series

Medicinal chemistry teams conducting systematic SAR studies on the spiro[chromene-2,1'-cyclohexan] scaffold should include CAS 135111-35-2 as the 6-yl benchmark to complement 7-yl series data. The patent explicitly describes distinct synthetic routes for 6-yl versus 7-yl intermediates (Preparation 27 vs. Preparation 28), confirming the feasibility of accessing both regioisomers [1]. Incorporating the 6-yl variant broadens the SAR landscape and may reveal regioisomer-dependent selectivity profiles that are critical for IP positioning and lead differentiation [1].

Conformationally Constrained Fragment Library Construction for Purine Metabolism Enzyme Targets

The spirocyclic core of CAS 135111-35-2 provides a rigid, three-dimensional scaffold suitable for inclusion in diversity-oriented fragment libraries targeting enzymes in the purine metabolism pathway (xanthine oxidase, urate transporters, and related oxidoreductases). The spiro junction eliminates rotational flexibility present in 2,2-dialkyl chromanones, potentially improving hit rates in fragment-based screening by reducing the entropic penalty of binding [1]. The carboxylic acid handle at the 6-position further provides a synthetic derivatization point for amide coupling, ester prodrug formation, or bioconjugation without perturbing the spirocyclic core geometry [1].

Quote Request

Request a Quote for [(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.